molecular formula C17H17BrN4O2 B11300741 Isopropyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Isopropyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11300741
M. Wt: 389.2 g/mol
InChI Key: DKBFZLLTFSOFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a pyrazolo-triazine derivative characterized by a brominated aromatic substituent at position 8 and an isopropyl ester group at position 2. Its molecular structure combines a fused heterocyclic core (pyrazolo-triazine) with functional groups that modulate its physicochemical and biological properties.

Properties

Molecular Formula

C17H17BrN4O2

Molecular Weight

389.2 g/mol

IUPAC Name

propan-2-yl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C17H17BrN4O2/c1-9(2)24-17(23)15-11(4)22-16(20-19-15)14(10(3)21-22)12-5-7-13(18)8-6-12/h5-9H,1-4H3

InChI Key

DKBFZLLTFSOFCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Br)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromophenyl group: This is achieved through a substitution reaction using a brominated aromatic compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

Isopropyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Isopropyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared to related derivatives below:

Compound Name Substituents Molecular Formula Key Properties
Isopropyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 8-(4-BrPh), 3-OiPr C₁₇H₁₇BrN₄O₂ Enhanced lipophilicity (Br substituent), ester stability (isopropyl group)
Methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 8-(4-FPh), 3-OMe C₁₅H₁₃FN₄O₂ Higher polarity (F vs. Br), faster ester hydrolysis (methyl group)
Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate No aryl substituent, 3-OEt C₁₀H₁₂N₄O₂ Reduced steric bulk, lower molecular weight, potential for broad reactivity
4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid Free carboxylic acid (3-COOH) C₈H₈N₄O₂ Increased solubility, potential metabolite of ester derivatives
EIMTC (Ethyl 8-(4-methoxyphenyl)-imidazo-triazine carboxylate) Imidazo-triazine core, 4-oxo group C₁₅H₁₆N₄O₃ Electrochemically active, anticancer candidate (SWV detection limit: 2.0×10⁻⁹ M)

Key Observations :

  • The isopropyl ester group may confer greater metabolic stability versus methyl or ethyl esters, delaying hydrolysis to the carboxylic acid .
  • Core Structure :
    • Pyrazolo-triazine derivatives (e.g., target compound) differ from imidazo-triazine analogs (e.g., EIMTC ) in ring fusion geometry, which affects electronic properties and binding interactions.

Biological Activity

Isopropyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a synthetic compound belonging to the pyrazolo-triazine class of heterocyclic compounds. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15BrN4O2\text{C}_{15}\text{H}_{15}\text{Br}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that pyrazolo-triazine derivatives often exhibit:

  • Antitumor Activity : Many compounds in this class have shown inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Antimicrobial Properties : Some studies suggest that pyrazolo-triazines can exhibit antibacterial and antifungal activities.

Antitumor Activity

A study conducted on various pyrazolo-triazine derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15.6
MCF-7 (Breast)12.3
A549 (Lung)10.5

Anti-inflammatory Activity

In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The observed effects suggest a potential role in managing inflammatory diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The results are summarized below:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8.0
Escherichia coli16.0
Candida albicans32.0

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Case Study on Cancer Cell Lines : A research team tested the compound against various cancer cell lines and reported a dose-dependent inhibition of cell proliferation with notable selectivity towards malignant cells compared to normal cells.
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.